4-Tert-butylpyrimidine-5-carbonitrile

Description

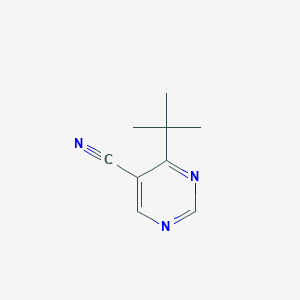

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIDARHOMITDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Tert Butylpyrimidine 5 Carbonitrile Analogues

Spectroscopic Analysis Techniques

Spectroscopic analysis provides a non-destructive means to probe the molecular structure of 4-Tert-butylpyrimidine-5-carbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful tools for identifying functional groups, determining connectivity, and elucidating the three-dimensional structure of the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying distinct signals for the aromatic protons of the pyrimidine (B1678525) ring and the aliphatic protons of the tert-butyl group. The pyrimidine ring protons at positions 2 and 6 are anticipated to appear as sharp singlets in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The nine equivalent protons of the tert-butyl group are expected to produce a single, intense singlet in the upfield region, generally around δ 1.3-1.5 ppm. pitt.educhemicalbook.com The exact chemical shifts can be influenced by the solvent used for analysis. illinois.edusysu.edu.cn

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (pyrimidine) | 8.8 - 9.2 | Singlet |

| H-6 (pyrimidine) | 8.6 - 9.0 | Singlet |

| -C(CH₃)₃ | 1.3 - 1.5 | Singlet |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the four pyrimidine ring carbons, the nitrile carbon, and the two types of carbons in the tert-butyl group (one quaternary and one methyl). The aromatic carbons of the pyrimidine ring are expected to resonate in the δ 110-170 ppm range. The carbon atom C-5, being directly attached to the electron-withdrawing nitrile group, would likely appear in the lower field part of this range, while C-4, bonded to the bulky tert-butyl group, would also have a distinct shift. chemicalbook.comspectrabase.com The nitrile carbon (C≡N) typically gives a signal in the δ 115-125 ppm region. For the tert-butyl group, the quaternary carbon is expected around δ 35-40 ppm, and the methyl carbons around δ 30 ppm. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-4 | 165 - 170 |

| C-5 | 110 - 115 |

| C-6 | 150 - 155 |

| -C (CH₃)₃ | 35 - 40 |

| -C(C H₃)₃ | 29 - 32 |

| -C≡N | 115 - 120 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms. In this compound, three distinct nitrogen signals are expected: two for the pyrimidine ring nitrogens (N-1 and N-3) and one for the nitrile nitrogen. The chemical shifts of pyridine-like nitrogen atoms in heterocyclic rings typically fall within a broad range from δ 230 to 330 ppm (relative to CH₃NO₂). science-and-fun.de The nitrile nitrogen is expected to resonate in the range of δ 225 to 240 ppm. science-and-fun.de These chemical shifts are highly sensitive to solvent effects and protonation. nist.govresearchgate.net Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often employed for indirect detection. researchgate.netresearchgate.net

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound Data are estimated based on general values for related structures.

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |

| N-1 | 250 - 300 |

| N-3 | 250 - 300 |

| -C≡N | 225 - 240 |

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily confirm the absence of coupling between the isolated H-2, H-6, and tert-butyl protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at δ 1.3-1.5 ppm to the methyl carbon signal at δ 29-32 ppm, and the aromatic proton signals to their respective ring carbons. youtube.comsdsu.edursc.org

Correlations from the tert-butyl protons to the quaternary carbon, C-4, and C-5 of the pyrimidine ring.

Correlations from the H-2 proton to C-4 and C-6.

Correlations from the H-6 proton to C-4 and C-5, and potentially to the nitrile carbon. youtube.comresearchgate.netscience.gov

These correlations would provide unequivocal evidence for the substitution pattern of the pyrimidine ring.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The most characteristic feature in the vibrational spectrum of this compound is the nitrile (C≡N) stretching vibration. This mode typically appears as a sharp, intense band in the IR spectrum and a strong band in the Raman spectrum in the region of 2220-2240 cm⁻¹. acs.orgrsc.orgnih.gov The precise frequency is sensitive to the electronic environment.

Other significant vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching modes from the tert-butyl group will appear as strong bands in the 2850-3000 cm⁻¹ region. researchgate.net

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits a series of characteristic stretching and bending vibrations between 1300 and 1600 cm⁻¹. researchgate.netnih.gov

C-H Bending: Aliphatic C-H bending vibrations for the tert-butyl group are expected around 1370 cm⁻¹ (symmetric) and 1460 cm⁻¹ (asymmetric).

A detailed analysis, often supported by theoretical calculations, is required to assign all the bands in the fingerprint region (below 1500 cm⁻¹). Studies on analogous molecules like 4-Amino-2-chloropyrimidine-5-carbonitrile have shown that both experimental and computational methods are effective in assigning the complex vibrational modes of substituted pyrimidines. elsevierpure.com

Table 4: Predicted Key Vibrational Frequencies for this compound Data are estimated based on analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Nitrile (C≡N) Stretch | 2220 - 2240 | IR, Raman |

| Pyrimidine Ring Stretch | 1300 - 1600 | IR, Raman |

| Aliphatic C-H Bend | 1370 - 1460 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₉H₁₁N₃), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular mass.

Under electron impact (EI) ionization, the molecular ion is expected to undergo characteristic fragmentation, primarily driven by the stability of the resulting fragments. The most prominent fragmentation pathway would involve the cleavage of the tert-butyl group. The loss of a methyl radical (•CH₃) from the tert-butyl group would lead to a stable tertiary carbocation, resulting in a significant peak at m/z [M-15]⁺. Alternatively, the cleavage of the entire tert-butyl group would generate a highly stable tert-butyl cation at m/z 57, which could likely be the base peak in the spectrum. Subsequent fragmentations may involve the decomposition of the pyrimidine ring itself.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 161 | [C₉H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 146 | [C₈H₈N₃]⁺ | M⁺ - •CH₃ |

| 57 | [C₄H₉]⁺ | [M - C₅H₂N₃]⁺ (tert-butyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is anticipated to be dictated by the chromophores present: the pyrimidine ring and the nitrile group. The pyrimidine ring, an aromatic heterocycle, will give rise to intense π → π* transitions. ijcrt.org The lone pairs of electrons on the nitrogen atoms also allow for lower energy, and typically weaker, n → π* transitions. researchgate.net

Table 2: Predicted Electronic Transitions for this compound

| Electronic Transition | Chromophore | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | Pyrimidine Ring | 200 - 280 | High |

| n → π | Pyrimidine Ring (N atoms) | 270 - 320 | Low |

X-ray Crystallography and Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, analysis of analogous pyrimidine derivatives allows for a prediction of its likely crystallographic features. iucr.org Small organic molecules frequently crystallize in common space groups. Based on related structures, a monoclinic system, such as P2₁/c, would be a probable arrangement. iucr.org The analysis would confirm bond lengths, bond angles, and the planarity of the pyrimidine ring, as well as the orientation of the tert-butyl and nitrile substituents.

Table 3: Representative Crystallographic Data for a Pyrimidine Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. For this compound, the d_norm map would likely show distinct red spots indicating close contacts associated with hydrogen bonding and other specific interactions.

A quantitative breakdown of these interactions is obtained from the 2D fingerprint plot derived from the Hirshfeld surface. Based on analyses of similar pyrimidine structures, the most significant contributions to the crystal packing are expected to come from H···H, C···H/H···C, and N···H/H···N contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds. iucr.orgnih.gov

Table 4: Predicted Hirshfeld Surface Contact Contributions for this compound

| Interaction Type | Predicted Contribution (%) |

| H···H | 35 - 45% |

| N···H / H···N | 25 - 35% |

| C···H / H···C | 20 - 30% |

| Other (C···C, C···N, etc.) | < 5% |

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability and packing of the crystal structure are governed by a network of noncovalent interactions. In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing of this compound would be dominated by weaker interactions.

C-H···N Hydrogen Bonding : Weak hydrogen bonds are expected to form between the hydrogen atoms of the tert-butyl group or the pyrimidine ring and the nitrogen atoms of the pyrimidine ring or the nitrile group of adjacent molecules. acs.orgnih.gov These directional interactions play a crucial role in organizing the molecules into a stable three-dimensional lattice.

π-π Stacking : The aromatic pyrimidine rings are likely to engage in π-π stacking interactions. tandfonline.comnih.gov These interactions can be either face-to-face or offset (parallel-displaced). The bulky tert-butyl group may sterically influence the geometry of this stacking, potentially favoring an offset arrangement to minimize steric hindrance. acs.org

Together, these noncovalent forces dictate the supramolecular assembly and the resulting physicochemical properties of the solid-state material. rsc.org

Computational and Theoretical Investigations of 4 Tert Butylpyrimidine 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental properties of molecules. These theoretical methods can predict molecular geometries, electronic structures, and various other physicochemical properties, offering insights that complement experimental findings. However, for 4-Tert-butylpyrimidine-5-carbonitrile, such computational studies have not been reported.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. Despite its broad application, specific DFT studies on this compound are not found in the accessible scientific literature. Consequently, the detailed analyses requested in the subsequent subsections cannot be provided.

Optimization of Molecular Geometries and Conformational Analysis

A DFT-based geometry optimization would be the first step in a computational study to determine the most stable three-dimensional structure of this compound. This would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. A conformational analysis might also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. Without published research, no data on the optimized geometry or conformational landscape of this specific molecule can be presented.

Electronic Structure and Properties Analysis (e.g., HOMO-LUMO Energy Gap)

Analysis of the electronic structure provides insights into the chemical reactivity and kinetic stability of a molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's excitability and its ability to participate in chemical reactions. As no computational studies for this compound are available, a data table of these electronic properties cannot be compiled.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand hydrogen bonding interactions. The generation of an MEP map requires prior DFT calculations of the molecule's electronic structure. Since these calculations have not been reported for this compound, no MEP analysis can be discussed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. This analysis is dependent on the results of a DFT calculation. In the absence of such a study for this compound, no findings from an NBO analysis can be presented.

Theoretical Prediction of Vibrational and Electronic Spectra

Computational quantum chemistry is a powerful tool for predicting the vibrational and electronic spectra of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to calculate these properties with a high degree of accuracy. For this compound, theoretical calculations can elucidate the relationship between its molecular structure and its spectroscopic signatures.

The vibrational spectrum, often analyzed through infrared (IR) and Raman spectroscopy, is determined by the molecule's vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. For this compound, characteristic vibrational frequencies would be associated with the pyrimidine (B1678525) ring, the tert-butyl group, and the nitrile functional group.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Description |

| C≡N stretch | ~2230 | Strong intensity, characteristic of the nitrile group. |

| C-H stretch (aromatic) | ~3100-3000 | Multiple weak to medium bands from the pyrimidine ring. |

| C-H stretch (aliphatic) | ~2980-2870 | Strong, multiple bands from the tert-butyl group. |

| C=N/C=C ring stretch | ~1600-1400 | Multiple medium to strong bands characteristic of the pyrimidine ring. |

| C-H bend (aliphatic) | ~1470-1360 | Medium to strong bending vibrations of the tert-butyl group. |

| Ring breathing | ~1000-900 | Characteristic vibration of the pyrimidine ring. |

Note: These are representative predicted values and can vary based on the specific computational method and basis set used.

The electronic spectrum, typically studied using UV-Vis spectroscopy, is related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The predicted spectrum for this compound would likely show absorptions in the UV region, corresponding to π→π* and n→π* transitions within the pyrimidine ring and nitrile group.

Predicted Electronic Transitions:

| Transition | Predicted Wavelength (nm) (TD-DFT) | Oscillator Strength (f) | Description |

| π → π | ~220-260 | High | Electronic transition within the pyrimidine ring. |

| n → π | ~280-320 | Low | Transition involving non-bonding electrons on the nitrogen atoms of the pyrimidine ring. |

Note: These values are illustrative and depend on the computational methodology.

Molecular Dynamics (MD) Simulations

An MD simulation of this compound in an aqueous solution, for example, would likely show that the hydrophobic tert-butyl group influences the local water structure, while the polar pyrimidine and nitrile moieties would engage in hydrogen bonding with water molecules. Such simulations are valuable for predicting properties like solubility and membrane permeability.

Potential MD Simulation Findings:

| Property Studied | Potential Findings |

| Solvation in Water | The pyrimidine nitrogen atoms and the nitrile group would act as hydrogen bond acceptors. The tert-butyl group would be surrounded by a structured cage of water molecules. |

| Conformational Dynamics | The bond between the pyrimidine ring and the tert-butyl group would exhibit rotational flexibility, leading to different conformational states. |

| Interaction with a Lipid Bilayer | The molecule would likely orient with the hydrophobic tert-butyl group inserting into the nonpolar core of the bilayer, while the more polar pyrimidine-carbonitrile portion remains closer to the polar head groups. |

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving pyrimidine derivatives, computational studies can map out the potential energy surface, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway nih.govrsc.org.

For instance, in a nucleophilic substitution reaction at the pyrimidine ring of this compound, computational methods could be used to model the approach of the nucleophile, the formation of an intermediate (such as a Meisenheimer complex), and the departure of a leaving group. DFT calculations can determine the geometries and energies of reactants, intermediates, transition states, and products.

Hypothetical Reaction Pathway Analysis:

Consider a hypothetical nucleophilic aromatic substitution on a related chloro-substituted pyrimidine.

Reaction: 4-chloro-6-tert-butylpyrimidine-5-carbonitrile + NH₃ → 4-amino-6-tert-butylpyrimidine-5-carbonitrile + HCl

| Step | Description | Calculated Activation Energy (kcal/mol) |

| 1. Nucleophilic Attack | Ammonia attacks the carbon atom bearing the chlorine, leading to a tetrahedral intermediate. | ~15-20 |

| 2. Leaving Group Departure | The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored. | ~5-10 |

Note: These activation energies are hypothetical and serve to illustrate the type of data obtained from computational mechanistic studies. The actual values would depend on the specific reactants, solvent, and computational level of theory.

Such computational investigations are vital for optimizing reaction conditions and for designing new synthetic routes involving this compound and related compounds.

Reactivity and Chemical Transformations of 4 Tert Butylpyrimidine 5 Carbonitrile

Annulation and Ring-Forming Reactions Utilizing 4-Tert-butylpyrimidine-5-carbonitrile as a Building Block

The arrangement of functional groups in this compound makes it a potential precursor for the synthesis of fused heterocyclic systems (annulation reactions). The carbonitrile group and an adjacent hydrogen atom on the pyrimidine (B1678525) ring can act as a reactive unit.

For instance, in a reaction with hydrazine (B178648) (N₂H₄), a cyclocondensation reaction could potentially occur. This type of reaction is a common strategy for constructing fused pyrazole (B372694) rings. The hypothetical product would be a substituted pyrazolo[3,4-d]pyrimidine, a scaffold of interest in medicinal chemistry. Similarly, reaction with guanidine (B92328) could lead to the formation of a fused aminopyrimidine ring, yielding a pteridine (B1203161) derivative. These predicted reactions highlight the utility of the compound as a building block for more complex molecular architectures.

Detailed Mechanistic Studies of Key Reactions

As of now, specific, detailed mechanistic studies for reactions involving this compound have not been reported in the scientific literature. However, the mechanisms for its predicted reactions can be inferred from well-established precedents in organic chemistry.

NAS Reactions: As mentioned, any NAS reaction would be expected to follow the SNAr pathway, proceeding through a discrete Meisenheimer intermediate. nih.govresearchgate.net Kinetic studies would likely show a dependence on both the substrate and nucleophile concentrations.

Carbonitrile Hydrolysis: The mechanism for nitrile hydrolysis involves the initial protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack by hydroxide (B78521) on the nitrile carbon (base-catalyzed), followed by a series of proton transfer and tautomerization steps.

Without experimental data for this specific molecule, any discussion of reaction kinetics, transition states, or the precise influence of the tert-butyl group on reaction rates remains speculative.

Advanced Applications of Pyrimidine 5 Carbonitriles in Contemporary Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique combination of a sterically demanding tert-butyl group and a reactive nitrile moiety makes 4-tert-butylpyrimidine-5-carbonitrile a valuable precursor in the synthesis of intricate organic molecules. Its utility is particularly evident in the construction of fused heterocyclic systems and novel organic materials with interesting optoelectronic properties.

Construction of Fused and Polycyclic Heterocyclic Systems

The pyrimidine-5-carbonitrile core is a versatile platform for the synthesis of a variety of fused and polycyclic heterocyclic systems. The nitrile group can participate in a range of cyclization reactions, serving as a linchpin for the construction of additional rings. For instance, pyrimidine-5-carbonitrile derivatives can be utilized in the synthesis of thiazolo[4,5-d]pyrimidines through reactions involving Michael addition. researchgate.net While specific examples detailing the use of this compound in these reactions are not extensively documented, the general reactivity of the pyrimidine-5-carbonitrile scaffold suggests its potential as a key intermediate in the formation of complex, multi-ring structures. The tert-butyl group, in this context, can play a crucial role in directing the regioselectivity of these cyclization reactions and influencing the conformational properties of the resulting polycyclic systems.

The general synthetic strategies for pyrimidine-5-carbonitrile derivatives often involve multicomponent reactions, highlighting their accessibility as building blocks. researchgate.net For example, the Biginelli reaction or similar one-pot syntheses can provide access to highly functionalized pyrimidine-5-carbonitriles that are primed for further elaboration into fused systems. ias.ac.in

Synthesis of π-Conjugated Organic Materials for Optoelectronic Applications

The electron-deficient nature of the pyrimidine-5-carbonitrile moiety makes it an excellent component in the design of π-conjugated organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). The combination of an electron-accepting pyrimidine-5-carbonitrile core with electron-donating groups can lead to molecules with desirable photophysical properties, including thermally activated delayed fluorescence (TADF). nih.govsemanticscholar.org

A notable example is the synthesis of 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile, a compound that incorporates the tert-butyl and pyrimidine-5-carbonitrile motifs. dergipark.org.tr In this molecule, the pyrimidine-5-carbonitrile acts as an electron-withdrawing scaffold, while the carbazole (B46965) moieties serve as electron donors. The presence of tert-butyl groups on the carbazole units enhances the solubility and morphological stability of the material. This donor-acceptor-donor (D-A-D) architecture facilitates efficient charge separation and recombination, leading to high photoluminescence quantum yields. nih.govdergipark.org.tr Theoretical calculations on such molecules have been performed to understand their light-emitting properties and to predict their suitability for use in OLEDs. dergipark.org.tr The strategic placement of the tert-butyl groups can influence the electronic properties and the solid-state packing of these materials, which in turn affects their performance in electronic devices. nih.gov

Below is a table summarizing the properties of a related pyrimidine-5-carbonitrile derivative used in optoelectronic applications.

| Compound | Role of Pyrimidine-5-carbonitrile | Key Feature of tert-Butyl Group | Application |

| 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | Electron-accepting core | Enhances solubility and stability | OLEDs, Oxygen Sensors |

Contributions to Expanding Chemical Space and Molecular Diversity

The incorporation of the this compound scaffold into molecular libraries significantly contributes to the expansion of chemical space and molecular diversity. The tert-butyl group, with its distinct steric and electronic properties, introduces three-dimensionality and lipophilicity, which are important parameters in drug discovery and materials science. rsc.org The unique reactivity pattern elicited by the crowded tert-butyl group can lead to novel chemical transformations and the generation of unique molecular architectures. rsc.org

The pyrimidine (B1678525) ring itself is a key component of many biologically active molecules, and the addition of a carbonitrile group provides a handle for a wide range of chemical modifications. ekb.egmdpi.com The ability to synthesize a variety of substituted pyrimidine-5-carbonitriles through multicomponent reactions allows for the rapid generation of diverse compound libraries. mdpi.com This diversity is crucial for exploring new areas of chemical space and identifying molecules with novel biological activities or material properties.

For instance, the development of synthetic methodologies for creating diverse substituents at various positions of the pyrimidine ring, such as the C-4 position, allows for the exploration of a wider range of biological targets. nih.gov The presence of the tert-butyl group at the 4-position of the pyrimidine ring in this compound provides a unique starting point for the synthesis of novel compounds with potentially interesting biological profiles.

Development of Chemical Probes and Ligands for Research Purposes

The pyrimidine-5-carbonitrile scaffold is a valuable pharmacophore in the design of chemical probes and ligands for biological research. thermofisher.com These molecules can be used to selectively modulate the function of proteins and to study complex biological processes. nih.gov The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, allowing for the fine-tuning of binding affinity and selectivity.

While specific examples of this compound being used as a chemical probe are not extensively reported, numerous studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as inhibitors of various enzymes, such as EGFR and COX-2. nih.govnih.govrsc.org The design of these inhibitors often involves modifying the substituents on the pyrimidine ring to optimize their interaction with the target protein. The tert-butyl group in this compound could play a significant role in providing steric hindrance to orient the molecule within a binding pocket or to enhance its metabolic stability.

The development of fully-functionalized natural product probes is an emerging area where complex scaffolds are used to explore the chemical tractability of the human proteome. chemrxiv.org The unique structural features of this compound make it an interesting candidate for inclusion in such libraries of chemical probes.

Future Research Directions

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of pyrimidine-5-carbonitrile derivatives often involves multicomponent reactions or cyclocondensation strategies. ias.ac.innih.gov However, the presence of a bulky tert-butyl group in 4-Tert-butylpyrimidine-5-carbonitrile necessitates the development of more specialized and efficient synthetic routes.

Future research should focus on:

Catalyst Development: Investigating novel catalysts that can overcome the steric hindrance imposed by the tert-butyl group is crucial. This includes exploring robust solid acid catalysts, such as modified bone char, which have shown efficacy in solvent-free synthesis of related pyrimidines, potentially offering greener and more economical production routes. nih.gov

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages. Flow chemistry provides precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are difficult to control in batch processes.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for the synthesis of heterocyclic compounds. ias.ac.in A systematic study of microwave-assisted protocols for the construction of the 4-tert-butylpyrimidine (B8779643) core would be a valuable endeavor.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Novel Catalysis | Higher yields, greener conditions, overcomes steric hindrance | Development of sterically tolerant solid acid or organometallic catalysts |

| Flow Chemistry | Improved control, safety, scalability, and purity | Optimization of reactor design and reaction conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields | Screening of solvents and reaction parameters under microwave irradiation |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity | Design of new MCRs incorporating tert-butylated precursors |

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and potential applications. Integrating advanced analytical and computational methods will be key to building this comprehensive picture.

Advanced Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights. ekb.egmdpi.comresearchgate.net Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can definitively establish connectivity, especially in complex derivatives. A comprehensive review of Fourier Transform Infrared (FTIR) spectroscopy highlights its utility in identifying characteristic vibrational modes of the pyrimidine (B1678525) ring and its functional groups, which is crucial for structural elucidation. vandanapublications.comvandanapublications.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict molecular geometry, electronic structure, and spectroscopic properties. nih.gov Such studies can elucidate the influence of the tert-butyl group on the electron distribution within the pyrimidine ring and the reactivity of the nitrile group. Time-Dependent DFT (TD-DFT) can further predict the compound's photophysical properties, guiding its potential use in materials science. researchgate.net

| Technique | Information Gained | Future Research Application |

|---|---|---|

| 2D NMR Spectroscopy | Unambiguous structural assignment and connectivity | Characterizing novel derivatives and reaction products |

| FTIR Spectroscopy | Identification of functional groups and vibrational modes vandanapublications.com | Monitoring reaction progress and confirming structural integrity |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reactivity indices nih.gov | Predicting reaction sites and understanding electronic effects |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra, photophysics researchgate.net | Designing molecules for applications in optics and electronics |

Exploration of Undiscovered Reactivity Profiles and Transformations

The pyrimidine-5-carbonitrile core is rich in functionality, offering multiple sites for chemical modification. Future research should aim to explore novel transformations that leverage the unique electronic and steric environment of this compound.

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into a wide array of other groups, such as amides, carboxylic acids, tetrazoles, or amines. Exploring these transformations under novel reaction conditions could yield derivatives with interesting pharmacological or material properties.

C-H Functionalization: Direct C-H functionalization of the pyrimidine ring is a powerful and atom-economical strategy for creating new C-C or C-heteroatom bonds. Investigating the regioselectivity of C-H activation on the this compound core could open up new avenues for derivatization.

Reactions at Ring Nitrogen Atoms: The nitrogen atoms of the pyrimidine ring can be alkylated, oxidized, or coordinated to metal centers. The steric bulk of the adjacent tert-butyl group will likely influence the accessibility and reactivity of the N1 and N3 positions, leading to potentially unique chemical behavior.

Cycloaddition Reactions: The pyrimidine ring can participate in cycloaddition reactions, although this is less common. Investigating its potential as either a diene or dienophile under thermal or photochemical conditions could lead to the synthesis of novel fused heterocyclic systems.

Application of Artificial Intelligence (AI) in Reaction Design and Optimization

The fields of artificial intelligence and machine learning are revolutionizing chemical synthesis. nih.govacs.org Applying these tools to the study of this compound can accelerate discovery and optimization.

Retrosynthesis Planning: AI-powered retrosynthesis software can propose novel synthetic routes to the target molecule and its derivatives. nih.gov By training on vast reaction databases, these tools can identify non-intuitive disconnections and suggest starting materials that a human chemist might overlook.

Reaction Condition Optimization: Machine learning algorithms, particularly active learning and Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify optimal conditions with a minimal number of experiments. duke.edunih.gov This is particularly valuable for complex or low-yielding reactions.

Predictive Modeling: Neural networks and other machine learning models can be trained to predict reaction outcomes, including yield and selectivity. mdpi.com A well-trained model could predict the feasibility of a proposed reaction for this compound, saving significant time and resources in the lab. The development of AI tools that can accurately predict reaction outcomes based on the chemical context represents a significant step towards autonomous synthesis. u-strasbg.frsynthiaonline.com

Q & A

Q. What are the recommended synthetic routes for 4-Tert-butylpyrimidine-5-carbonitrile in academic research?

Methodological Answer: Multicomponent reactions (MCRs) under thermal aqueous conditions are a robust approach. For example, 4-amino-5-pyrimidinecarbonitrile derivatives can be synthesized via a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives at 80–100°C in water . Key parameters include reaction time (4–8 hours), pH control, and use of microwave-assisted heating to enhance efficiency. Spectral data (e.g., IR absorption at ~2212 cm⁻¹ for the nitrile group) and elemental analysis validate structural integrity .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Combine analytical techniques:

- IR Spectroscopy : Confirm the nitrile group via a sharp peak at ~2212 cm⁻¹ and NH₂ stretches at 3300–3478 cm⁻¹ .

- NMR Spectroscopy : Use δH (1H NMR) and δC (13C NMR) to identify aromatic protons (7.3–8.4 ppm) and tertiary carbons (e.g., C5 at ~69–84 ppm) .

- Mass Spectrometry : Monitor molecular ion peaks (e.g., m/z 278 for 4g) and fragmentation patterns to confirm molecular weight .

- Elemental Analysis : Match experimental vs. theoretical values for C, H, N (e.g., ±0.3% deviation) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for tert-butyl pyrimidine derivatives, which emphasize avoiding direct exposure and proper waste disposal .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring affect the physicochemical properties of related carbonitriles?

Methodological Answer: Substituents significantly alter melting points, solubility, and reactivity:

- Electron-Withdrawing Groups (e.g., Cl, Br) : Increase melting points (e.g., 222°C for 4h vs. 200°C for 4g) due to enhanced lattice stability .

- Aryl Groups (e.g., thienyl) : Reduce aqueous solubility but improve organic solvent compatibility, as seen in 4g (yellow crystals, mp 200°C) .

- Steric Effects : The tert-butyl group in this compound may hinder reactivity at the C5 position, necessitating harsher reaction conditions for functionalization .

Q. What methodological approaches resolve contradictions in spectral data during characterization?

Methodological Answer: Discrepancies in NMR shifts or MS fragments often arise from impurities or solvent effects. Strategies include:

- Standardization : Use deuterated solvents (e.g., DMSO-d6) and consistent instrument calibration .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4f vs. 4j) to identify anomalies .

- Recrystallization : Purify samples via ethanol/water mixtures to remove byproducts affecting spectral clarity .

Q. How can researchers optimize multicomponent reaction yields for pyrimidinecarbonitriles?

Methodological Answer:

- Catalyst Screening : Test bases like K₂CO₃ or organic catalysts (e.g., DMAP) to enhance nucleophilic attack in MCRs .

- Solvent Optimization : Compare aqueous vs. polar aprotic solvents (e.g., DMF) to balance reactivity and green chemistry principles .

- Time-Temperature Profiling : Use microwave synthesis (e.g., 100°C for 1 hour) to reduce side reactions and improve yield vs. conventional heating (6 hours) .

Q. What strategies address instability of the nitrile group during functionalization?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the nitrile as a thioamide using Lawesson’s reagent, then regenerate it post-reaction .

- Low-Temperature Reactions : Perform alkylation or arylation at 0–5°C to minimize nitrile degradation .

- Monitoring via TLC : Track reaction progress every 30 minutes to halt before side reactions dominate .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting points in structurally similar derivatives?

Methodological Answer: Variations (e.g., 4i: 229–231°C vs. 4k: >240°C) may stem from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DCM) to isolate stable polymorphs .

- Hydration States : Conduct Karl Fischer titration to detect water content affecting thermal properties .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities influencing mp .

Comparative Studies

Q. How does the tert-butyl group influence the electronic environment of the pyrimidine ring?

Methodological Answer:

- Steric Shielding : The bulky tert-butyl group reduces electrophilic substitution at adjacent positions, as shown by reduced reactivity in halogenation reactions .

- NMR Evidence : Upfield shifts in δC for C5 (e.g., 69.07 ppm in 4f) indicate electron-donating effects stabilizing the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.